GNE-3511

Vue d'ensemble

Description

Méthodes De Préparation

La voie de synthèse implique généralement l'utilisation de la 2,6-diaminopyridine comme matière première, qui subit une série de réactions, notamment la substitution nucléophile et la cyclisation, pour former le produit final . Les méthodes de production industrielle ne sont pas largement documentées, mais la synthèse à l'échelle du laboratoire implique l'utilisation de solvants organiques et de réactifs courants dans des conditions contrôlées .

Analyse Des Réactions Chimiques

GNE-3511 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction impliquent l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que l'azoture de sodium ou le cyanure de potassium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Employé dans l'investigation des processus cellulaires et des maladies neurodégénératives.

Médecine : Applications thérapeutiques potentielles dans le traitement de maladies telles que la maladie d'Alzheimer et la maladie de Parkinson.

Industrie : Utilisé dans le développement de nouveaux médicaments et de sondes chimiques

Mécanisme d'action

This compound exerce ses effets en inhibant la kinase à double fermeture éclair de leucine, qui est impliquée dans la régulation de la dégénérescence neuronale. Le composé se lie au domaine kinase de MAP3K12, empêchant son activation et la phosphorylation subséquente des cibles en aval. Cette inhibition conduit à la protection des neurones contre la dégénérescence et a montré son efficacité dans divers modèles de maladies neurodégénératives .

Applications De Recherche Scientifique

Neuroprotection in Epilepsy Models

Overview : GNE-3511 has been studied for its neuroprotective effects in models of temporal lobe epilepsy induced by pilocarpine. The inhibition of DLK is believed to prevent neuronal death and cognitive impairments associated with seizures.

Case Study : A recent study demonstrated that this compound significantly reduced spontaneous seizures and improved cognitive function in mice subjected to status epilepticus. The treatment resulted in:

- Decreased seizure frequency : Both 1 mg/kg and 5 mg/kg doses led to significant reductions in the number of spontaneous seizures compared to control groups (p<0.01 and p<0.001, respectively) .

- Cognitive improvements : Behavioral assessments using the Morris water maze indicated enhanced learning and memory performance in treated groups compared to the status epilepticus group .

Data Table : Effects of this compound on Seizure Activity and Cognitive Function

| Treatment Dose | Seizure Frequency (per day) | Morris Water Maze Performance (latency) |

|---|---|---|

| Control | High | High |

| 1 mg/kg | Significantly reduced | Significantly improved |

| 5 mg/kg | Significantly reduced | Significantly improved |

Pain Management

Overview : this compound has also been investigated for its role in modulating pain sensitivity through its action on DLK pathways.

Case Study : Research indicated that this compound effectively prevented mechanical allodynia—a condition where normally non-painful stimuli become painful—following nerve injury. Key findings include:

- Inhibition of pain-related gene expression : The compound reduced the upregulation of pain-associated genes such as Atf3 and Csf1 in dorsal root ganglion neurons .

- Functional outcomes : Mice treated with this compound exhibited reduced sensitivity to mechanical stimuli compared to untreated controls, suggesting its potential as a therapeutic agent for neuropathic pain .

Implications for Neurodegenerative Diseases

Overview : Given its neuroprotective properties, this compound is being explored for broader applications in neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).

Case Study : In models of neurodegeneration, this compound has shown:

- Protection against neuronal degeneration : In vitro studies revealed that this compound provided concentration-dependent protection to neurons from degeneration .

- Potential therapeutic pathways : The compound's ability to inhibit DLK suggests it could modulate pathways involved in neuronal stress responses, thereby offering therapeutic potential across various neurodegenerative conditions .

Mécanisme D'action

GNE-3511 exerts its effects by inhibiting dual leucine zipper kinase, which is involved in the regulation of neuronal degeneration. The compound binds to the kinase domain of MAP3K12, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to the protection of neurons from degeneration and has shown efficacy in various neurodegenerative disease models .

Comparaison Avec Des Composés Similaires

GNE-3511 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de la kinase à double fermeture éclair de leucine. Des composés similaires comprennent :

DLK-IN-1 : Un autre inhibiteur de la kinase à double fermeture éclair de leucine ayant des propriétés similaires mais une structure chimique différente.

SP600125 : Un inhibiteur moins sélectif qui cible plusieurs kinases, notamment JNK et MLK.

G007-LK : Un inhibiteur de la tankyrase avec des cibles moléculaires différentes mais des applications similaires dans la recherche sur les maladies neurodégénératives

Activité Biologique

GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. This compound has garnered attention for its potential therapeutic effects in various neurodegenerative conditions, particularly epilepsy. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for treatment.

DLK is a critical regulator of neuronal degeneration and is implicated in the pathophysiology of several neurodegenerative diseases. This compound inhibits the DLK/JNK signaling pathway, which is activated during neuronal stress and injury. By inhibiting this pathway, this compound can prevent neuronal death and promote neuroprotection.

1. In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in preventing epileptogenesis and cognitive deficits in animal models. A study involving pilocarpine-induced status epilepticus (SE) in mice reported significant findings:

- Seizure Prevention : this compound treatment resulted in a significant reduction in spontaneous seizures. In the study, both 1 mg/kg and 5 mg/kg doses showed a decrease in seizure frequency compared to the SE group (p<0.01 and p<0.001, respectively) .

- Neuroprotection : Histological examinations indicated that this compound provided neuroprotection in the hippocampal CA1 area and dentate gyrus, with significant reductions in neuronal degeneration observed (p<0.0001) .

- Cognitive and Behavioral Assessments : Behavioral tests, including open field, elevated plus maze, and Morris water maze assessments, indicated that this compound-treated groups exhibited less anxiety and improved memory performance compared to the SE group (p<0.001) .

2. Biochemical Analysis

Biochemical assays revealed that this compound treatment led to reduced levels of c-Jun protein, a marker associated with neuronal stress response. The SE group exhibited significantly higher c-Jun levels compared to control and treated groups (p<0.0001) .

Data Summary

The following table summarizes key findings from studies on this compound:

| Parameter | Control | SE Group | This compound (1 mg/kg) | This compound (5 mg/kg) |

|---|---|---|---|---|

| Spontaneous Seizures (per day) | - | High | Low (p<0.01) | Very Low (p<0.001) |

| Neuronal Degeneration | Minimal | High | Reduced | Significantly Reduced |

| c-Jun Protein Levels | Baseline | Elevated | Lowered | Significantly Lowered |

| Anxiety Levels | Low | High | Reduced | Significantly Reduced |

| Memory Performance | Normal | Impaired | Improved | Significantly Improved |

Case Studies

In addition to the aforementioned studies, other research has indicated that this compound may also play a role in models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS). These studies suggest that DLK inhibition could be beneficial across a range of neurodegenerative disorders by mitigating neuronal damage and promoting recovery pathways .

Propriétés

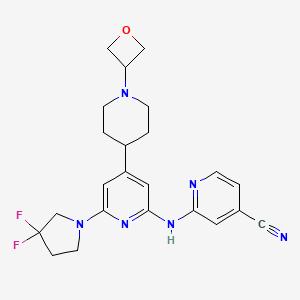

IUPAC Name |

2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFIAUKMKYHHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.